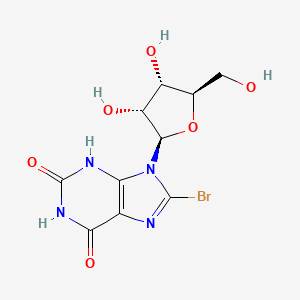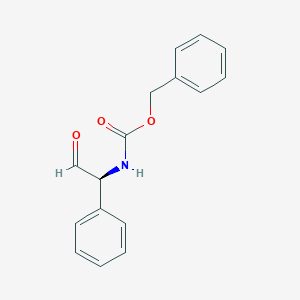
2-Bromo-4-fluoro-6-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-fluoro-6-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H3BrFNO3. It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzaldehyde core. This compound is used primarily in research and development settings, particularly in the synthesis of more complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-6-nitrobenzaldehyde typically involves multi-step reactions. One common method includes the nitration of 2-Bromo-4-fluorobenzaldehyde, followed by oxidation to introduce the aldehyde group. The nitration step is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and minimize side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-6-nitrobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzaldehydes with different functional groups replacing the bromine atom.
Reduction: 2-Bromo-4-fluoro-6-aminobenzaldehyde.
Oxidation: 2-Bromo-4-fluoro-6-nitrobenzoic acid.
Scientific Research Applications
2-Bromo-4-fluoro-6-nitrobenzaldehyde is utilized in various scientific research applications:
Biology: Used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-6-nitrobenzaldehyde depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Reduction: The nitro group is reduced to an amine through a series of electron transfer steps, often involving the formation of intermediate species such as nitroso and hydroxylamine.
Oxidation: The aldehyde group is oxidized to a carboxylic acid through the addition of oxygen atoms, typically facilitated by an oxidizing agent.
Comparison with Similar Compounds
2-Bromo-4-fluoro-6-nitrobenzaldehyde can be compared with other similar compounds such as:
2-Bromo-4-fluorobenzaldehyde: Lacks the nitro group, making it less reactive in certain types of reactions.
4-Bromo-2-fluoro-6-nitrobenzaldehyde: Positional isomer with different reactivity and properties.
2-Fluoro-4-nitrobenzaldehyde: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical transformations and applications in various fields of research and industry .
Properties
Molecular Formula |
C7H3BrFNO3 |
|---|---|
Molecular Weight |
248.01 g/mol |
IUPAC Name |
2-bromo-4-fluoro-6-nitrobenzaldehyde |
InChI |
InChI=1S/C7H3BrFNO3/c8-6-1-4(9)2-7(10(12)13)5(6)3-11/h1-3H |
InChI Key |
AOOUVFUUXFPADH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C=O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S,5R)-3-hydroxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13083248.png)








![(3aR,7aR)-rel-1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylic acid, hexahydro-, 7a-ethyl 5-(phenylmethyl) ester](/img/structure/B13083317.png)

![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N-methylpropanamide](/img/structure/B13083322.png)

